molecular formula C13H22N2O2 B13252794 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

Cat. No.: B13252794
M. Wt: 238.33 g/mol
InChI Key: CUKUPIZDKDPOEW-UHFFFAOYSA-N
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Description

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is a complex organic compound featuring a cyclopentane ring substituted with a methyl group and a hydroxyl group, along with a tert-butyl-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane moiety. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . This intermediate can then be reacted with a cyclopentane derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cycloaddition reactions . Additionally, large-scale production would require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is unique due to the presence of both the cyclopentane ring and the tert-butyl-substituted oxadiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-9-6-5-7-13(9,16)8-10-14-11(15-17-10)12(2,3)4/h9,16H,5-8H2,1-4H3

InChI Key

CUKUPIZDKDPOEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC2=NC(=NO2)C(C)(C)C)O

Origin of Product

United States

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